molecular formula C20H24O7 B15144872 2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate

2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate

Cat. No.: B15144872
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-UHFFFAOYSA-N
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Description

2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This compound features a chromone core with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a suitable chromone derivative with a dihydroxy compound under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the chromone core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl group may produce secondary alcohols.

Scientific Research Applications

2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A well-known stilbenoid with antioxidant and anti-inflammatory properties.

    Combretastatin A-4: Another stilbenoid with potent antitumor activity.

    Eupaletin: A flavonoid with similar structural features and biological activities.

Uniqueness

2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl (2E)-2-methylbut-2-enoate is unique due to its specific combination of functional groups and its chromone core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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